Cas no 53725-81-8 (N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline)

N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline is a specialized organic compound featuring a morpholine-ethylamine moiety linked to a 3-(trifluoromethyl)aniline core. Its structural design combines the electron-donating properties of the morpholine group with the electron-withdrawing trifluoromethyl substituent, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound's stability, coupled with its potential for further functionalization, enhances its utility in the development of bioactive molecules. Its unique electronic and steric properties may also facilitate applications in materials science, particularly in the design of advanced polymers or ligands for catalytic systems. The presence of the trifluoromethyl group further contributes to lipophilicity, influencing pharmacokinetic profiles in drug discovery.
N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline structure
53725-81-8 structure
商品名:N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline
CAS番号:53725-81-8
MF:C13H17N2OF3
メガワット:274.282
CID:3308870
PubChem ID:28571878

N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

    • 4-MORPHOLINEETHANAMINE, N-[3-(TRIFLUOROMETHYL)PHENYL]-
    • N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline
    • SCHEMBL20387675
    • N-[3-(Trifluoromethyl)phenyl]morpholine-4-ethanamine
    • 53725-81-8
    • N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)ANILINE
    • NQDAVUDNZYHDSF-UHFFFAOYSA-N
    • AKOS000250754
    • EN300-150529
    • 4-Morpholineethanamine, N-[3-(trifluoromethyl)phenyl]-
    • インチ: InChI=1S/C13H17F3N2O/c14-13(15,16)11-2-1-3-12(10-11)17-4-5-18-6-8-19-9-7-18/h1-3,10,17H,4-9H2
    • InChIKey: NQDAVUDNZYHDSF-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 274.12929766Da
  • どういたいしつりょう: 274.12929766Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 24.5Ų

N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-150529-1.0g
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline
53725-81-8
1g
$1029.0 2023-06-08
Enamine
EN300-150529-2.5g
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline
53725-81-8
2.5g
$2014.0 2023-06-08
Enamine
EN300-150529-5.0g
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline
53725-81-8
5g
$2981.0 2023-06-08
Enamine
EN300-150529-5000mg
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline
53725-81-8
5000mg
$2981.0 2023-09-27
Enamine
EN300-150529-1000mg
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline
53725-81-8
1000mg
$1029.0 2023-09-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1552200-1g
N-(2-morpholinoethyl)-3-(trifluoromethyl)aniline
53725-81-8 98%
1g
¥4944.00 2024-05-09
Enamine
EN300-150529-0.1g
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline
53725-81-8
0.1g
$904.0 2023-06-08
Enamine
EN300-150529-10000mg
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline
53725-81-8
10000mg
$4421.0 2023-09-27
Enamine
EN300-150529-50mg
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline
53725-81-8
50mg
$864.0 2023-09-27
Enamine
EN300-150529-0.05g
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline
53725-81-8
0.05g
$864.0 2023-06-08

N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline 関連文献

N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)anilineに関する追加情報

Introduction to N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline (CAS No. 53725-81-8)

N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline, with the CAS number 53725-81-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a morpholine ring, an ethylamine linker, and a trifluoromethyl-substituted aniline moiety. These structural features endow the compound with a range of chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.

The molecular formula of N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline is C13H16F3N2O, and its molecular weight is approximately 269.27 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the morpholine ring contributes to its solubility and bioavailability. These properties are crucial for optimizing the pharmacokinetic profile of potential drug candidates.

In recent years, N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline has been extensively studied for its potential therapeutic applications. One notable area of research is its use as a scaffold for the development of novel inhibitors targeting specific enzymes or receptors. For instance, studies have shown that derivatives of this compound can effectively inhibit kinases, which are key enzymes involved in various cellular processes, including signal transduction and cell cycle regulation. This makes it a promising lead compound for the treatment of diseases such as cancer and inflammatory disorders.

Another area of interest is the role of N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline in modulating G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in many physiological processes and are important targets for drug discovery. Research has demonstrated that certain derivatives of this compound can act as agonists or antagonists for specific GPCRs, offering new avenues for therapeutic intervention in conditions such as cardiovascular diseases and neurological disorders.

The synthetic accessibility of N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline is another factor contributing to its popularity in pharmaceutical research. The compound can be synthesized through a series of well-established chemical reactions, including nucleophilic substitution, coupling reactions, and functional group transformations. This ease of synthesis allows researchers to rapidly generate a diverse library of derivatives with varying functional groups, facilitating high-throughput screening and hit-to-lead optimization.

In addition to its potential as a drug candidate, N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline has also been explored for its use as a probe molecule in biochemical assays. Its unique chemical properties make it suitable for labeling and tracking specific biomolecules, which is essential for understanding complex biological systems at the molecular level. For example, fluorescently labeled derivatives of this compound have been used to study protein-protein interactions and receptor dynamics in living cells.

The safety profile of N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline is an important consideration in its development as a therapeutic agent. Preclinical studies have generally shown that this compound exhibits low toxicity and good tolerability at therapeutic concentrations. However, ongoing research is necessary to fully characterize its safety profile and identify any potential side effects or adverse reactions.

In conclusion, N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline (CAS No. 53725-81-8) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and favorable chemical properties make it an attractive scaffold for the development of novel therapeutics targeting a wide range of diseases. As research in this field continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in both academic and industrial settings.

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